17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate
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Overview
Description
“17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate” is a chemical compound with the molecular formula C24H30O4 . It’s also known as 6-Deschloro Cyproterone Acetate .
Physical and Chemical Properties The molecular weight of this compound is 382.5 . It has a density of 1.21, a melting point of 280-281 ºC, and a predicted boiling point of 518.4±50.0 °C . It’s slightly soluble in chloroform and ethyl acetate .
Scientific Research Applications
Pharmacological Properties
17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate, also known as megestrol acetate, has been studied for its pharmacological properties. It exhibits high progestational and anti-ovulatory activity with minimal oestrogenic and androgenic properties. These characteristics make it a candidate for oral contraception and potential treatment in hormone-dependent tumors (Cobb, Bloom, Roe, & Mackenzie, 1971).
Fungal Biotransformation
Research into the biotransformation of megestrol acetate by fungi such as Glomerella fusaroide and Rhizopus stolonifer has led to the discovery of new metabolites with potential anti-inflammatory applications. These metabolites have shown potent inhibitory activities on T-cell proliferation, suggesting their utility in developing new immunosuppressant compounds (Javed et al., 2020); (Baydoun et al., 2014).
Chemical Modifications and Derivatives
The compound has been subject to various chemical modifications to explore its pharmacological potential. Studies have involved the synthesis of D-homo isomers and related compounds to understand their structure and potential applications in medicine (Knight, 1980); (Guo et al., 2006).
Application in Steroid Synthesis
The compound is also a critical intermediate in the synthesis of other steroids, such as corticoids. This role is essential for producing pharmaceuticals like hydrocortisone and prednisolone, highlighting its significance in the pharmaceutical industry (Lưu Đức Huy et al., 2015).
Antiandrogenic Effects
Studies on similar steroids, such as cyproterone acetate, have demonstrated significant antiandrogenic effects. These findings suggest the potential of megestrol acetate and its derivatives in treating conditions influenced by androgens (Neumann & Elger, 1966).
Anti-inflammatory Potential
Derivatives of this compound have been explored for their anti-inflammatory activity, with some showing promising results in preclinical models. This research direction could lead to the development of new anti-inflammatory drugs (Toscano et al., 1977).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "3,4-dihydro-2H-pyran", "sodium hydride", "3,20-dioxo-1,2-dihydro-pregna-4,6-diene", "acetic anhydride", "pyridine", "methanol", "water", "sodium bicarbonate", "chloroform" ], "Reaction": [ "The first step involves the reaction of 3,4-dihydro-2H-pyran with sodium hydride to form sodium 3,4-dihydro-2H-pyranide.", "This is followed by the reaction of sodium 3,4-dihydro-2H-pyranide with 3,20-dioxo-1,2-dihydro-pregna-4,6-diene in the presence of acetic anhydride and pyridine to form 17-acetoxy-1a,2a-methylenepregna-4,6-diene-3,20-dione.", "The next step involves the hydrolysis of the acetoxy group using methanol and water in the presence of sodium bicarbonate to form 17-hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione.", "Finally, the compound is acetylated using acetic anhydride in the presence of pyridine and chloroform to form 17-Hydroxy-1a,2a-methylenepregna-4,6-diene-3,20-dione acetate." ] } | |
CAS No. |
2701-50-0 |
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[(2S,15R,16S)-15-acetyl-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |
InChI |
InChI=1S/C24H30O4/c1-13(25)24(28-14(2)26)10-8-18-16-6-5-15-11-21(27)17-12-20(17)23(15,4)19(16)7-9-22(18,24)3/h5-6,11,16-20H,7-10,12H2,1-4H3/t16?,17?,18?,19?,20?,22-,23-,24-/m0/s1 |
InChI Key |
ARUYPSAYKHCXNE-UEEBKWBUSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=CC4=CC(=O)C5CC5[C@]34C)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)OC(=O)C |
melting_point |
280-281°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
6-Deschloro Cyproterone Acetate; (1β,2β)-17-(Acetyloxy)-1,2-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione; 17-Hydroxy-1α,2α-methylenepregna-4,6-diene-3,20-dione Acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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